molecular formula C12H26 B1585478 2,2,4,4,6-Pentamethylheptane CAS No. 62199-62-6

2,2,4,4,6-Pentamethylheptane

Cat. No. B1585478
CAS RN: 62199-62-6
M. Wt: 170.33 g/mol
InChI Key: NOFQKTWPZFUCOO-UHFFFAOYSA-N
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Description

2,2,4,4,6-Pentamethylheptane is a chemical compound with the molecular formula C12H26 . It has a molecular weight of 170.3348 .


Synthesis Analysis

The synthesis of 2,2,4,4,6-Pentamethylheptane involves the hydrogenation of isobutene trimers . The process uses a catalyst containing 0.5 g of Pd (5%) /C and is carried out in a continuous stirred reactor at a temperature of 100°C and a pressure of 10 atm . The conversion of olefins to paraffins was found to be 99.5% .


Molecular Structure Analysis

The molecular structure of 2,2,4,4,6-Pentamethylheptane is represented by the formula C12H26 . It has an average mass of 170.335 Da and a monoisotopic mass of 170.203445 Da .


Physical And Chemical Properties Analysis

2,2,4,4,6-Pentamethylheptane is a colorless liquid . It has a molecular weight of 170.34 . It is insoluble in water and less dense than water . The vapors of 2,2,4,4,6-Pentamethylheptane are heavier than air .

Scientific Research Applications

1. Fuel and Combustion Research

2,2,4,4,6-Pentamethylheptane, a highly branched alkane, has been identified as a potential component in jet fuels and alternative fuels. Its autoignition characteristics were extensively studied, revealing its unique ignition delay times and combustion behavior over a wide temperature range. This research is crucial for enhancing fuel efficiency and reducing emissions in aviation and other industries (Mao et al., 2019).

2. Fragrance Industry Application

In the fragrance industry, compounds structurally related to 2,2,4,4,6-Pentamethylheptane, such as 3,4,5,6,6-pentamethylheptan-2-ol, have been reviewed for their toxicological and dermatological profiles. These compounds are members of the branched chain saturated alcohols group, widely used in various fragrance formulations (McGinty et al., 2010).

3. Optical Imaging and Drug Delivery

In biomedical research, compounds structurally similar to 2,2,4,4,6-Pentamethylheptane, such as heptamethine cyanines, have been utilized for optical imaging and drug delivery applications. These compounds, due to their unique chromophoric properties, enable advanced imaging techniques and targeted drug delivery mechanisms in complex physiological settings (Gorka et al., 2018).

4. Material Science and Polymer Research

In the field of material science, 2,2,4,4,6-Pentamethylheptane and related compounds have been studied for their properties in polymers and plastics. Research on model molecules like 2,4-diphenylpentane and 2,4,6-triphenylheptane has contributed to understanding the chemical behavior and applications of these materials in various industrial and commercial products (Jasse et al., 1977).

5. Chemical Solubility and Industrial Applications

The solubility of propylene in compounds like 2,2,4,6,6-Pentamethylheptane has been measured and modeled for industrial applications, particularly in polymerization processes using metallocene and Ziegler-Natta catalysts. Such studies are essential for optimizing chemical processes in the chemical and petrochemical industries (Dariva et al., 2008).

Safety And Hazards

2,2,4,4,6-Pentamethylheptane is considered hazardous. It is highly flammable and may be fatal if swallowed and enters airways . It is advised to keep away from heat, sparks, open flames, and hot surfaces . In case of skin contact, it is recommended to take

properties

IUPAC Name

2,2,4,4,6-pentamethylheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26/c1-10(2)8-12(6,7)9-11(3,4)5/h10H,8-9H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFQKTWPZFUCOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9069550
Record name Heptane, 2,2,4,4,6-pentamethyl-
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Molecular Weight

170.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,4,4,6-Pentamethylheptane

CAS RN

62199-62-6
Record name 2,2,4,4,6-Pentamethylheptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62199-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,2,4,4,6-Pentamethylheptane
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Record name Heptane, 2,2,4,4,6-pentamethyl-
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Record name Heptane, 2,2,4,4,6-pentamethyl-
Source EPA DSSTox
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Record name 2,2,4,4,6-pentamethylheptane
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Record name 2,2,4,4,6-PENTAMETHYLHEPTANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
42
Citations
JA Knight, F Sicilio - Radiation Research, 1963 - JSTOR
Work current in this laboratory is concerned with a study of the radiation chemistry of branched hydrocarbons. Radiolysis products, hydrogen and hydrocarbons through C7 (1) and C8 …
Number of citations: 5 www.jstor.org
AJ Streiff, BJ Mair, FD Rossini - Industrial & Engineering Chemistry, 1949 - ACS Publications
RESULTS Figures 1, 2, 3, 4, and 5 show graphically the results of the purification by adsorption of 2, 2, 3-trimethylbutane, 2, 2, 4-tri-methylpentane, 2, 2, 4, 4, 6-pentamethylheptane, 1, 2-…
Number of citations: 2 pubs.acs.org
PD Desai - 1968 - oaktrust.library.tamu.edu
Accurate measurements of the enthalpies of combustion have been made on the following high-purity, liquid samples; 4-methyloctane, 3,3,5-trimethylheptane, 2,2,3,3-tetramethylhexane…
Number of citations: 0 oaktrust.library.tamu.edu
JA Knight, RL McDaniel, F Sicilio - The Journal of Physical …, 1963 - ACS Publications
Notes (0. RADIOLYSIS PRODUCTS OF C8 AND GREATER CARBON CONTENT FROM 2,2,4-TRIMETHYLPENTANE Page 1 April, 1963 Notes 921 _ ). “ (T)« In viewof the factthat a plot …
Number of citations: 5 pubs.acs.org
JA Knight, F Sicilio, N Houze - Journal of Chromatography A, 1961 - Elsevier
University o/ Connecticut School o/ Pharmacy, Storrs, Conn. (USA) Gas chromatographic analysis in fractional distillation of Page 1 SHORT COMMUNICATIONS 179 on Whatman No. I …
Number of citations: 1 www.sciencedirect.com
KJ Burch - Mathematical Physics in Theoretical Chemistry, 2019 - Elsevier
Chemical graph theory is the application of discrete mathematics to chemistry applied to model physical and biological properties of chemical compounds. Various topological indices …
Number of citations: 21 www.sciencedirect.com
S Wang, PJT Tait, CE Marsden - Journal of molecular catalysis, 1991 - Elsevier
The kinetic behaviour of a Phillips-type catalyst in the presence of aluminium alkyls has been studied as a function of ethylene pressure in the range 1–11 atm. The results highlight the …
Number of citations: 36 www.sciencedirect.com
PD Tsakanikas, SH Yalkowsky - Toxicological & Environmental …, 1988 - Taylor & Francis
Molecular flexibility and rotational symmetry were used to develop an empirical equation for predicting the entropy of fusion for non‐rigid organic molecules. The equation was applied …
Number of citations: 30 www.tandfonline.com
Z Mihalić, N Trinajstić - Journal of Molecular Structure: THEOCHEM, 1991 - Elsevier
A novel approach to algebraic modelling of molecular structures is proposed. Structures of molecules are characterized by a single number derived from the topographic (geometric) …
Number of citations: 31 www.sciencedirect.com
AW Francis - Industrial & Engineering Chemistry, 1944 - ACS Publications
* Where n is the number of carbon atoms. Assuming no is 0.0020 higher than. 6 The original article [Schenck and Kintzinger, Rec. trav. chira., 42, 763 (1923)] andboth compilations (6, 7…
Number of citations: 9 pubs.acs.org

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